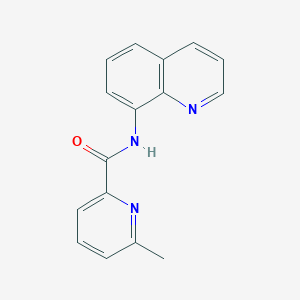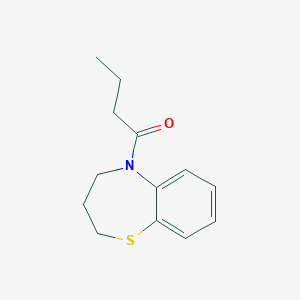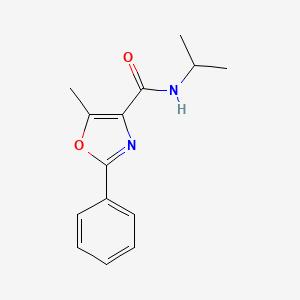![molecular formula C13H20N2O3 B7471799 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione, also known as AZD, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyrrolidine ring and an azocane ring. AZD has been studied extensively due to its potential use as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. PARPs are proteins that are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage in cancer cells.
Biochemical and Physiological Effects:
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In inflammation, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to inhibit the production of pro-inflammatory cytokines. In neurological disorders, it has been found to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione in lab experiments is its specificity towards HDACs and PARPs. This allows for the selective inhibition of these enzymes and proteins without affecting other cellular processes. However, one limitation of using 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is its potential toxicity. High doses of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione have been found to be toxic to cells, and therefore, careful dosing and monitoring are required in lab experiments.
未来方向
For research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione include the development of more potent and selective inhibitors of HDACs and PARPs. Additionally, the use of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione in combination with other therapeutic agents is being explored for its potential synergistic effects. The development of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione as a diagnostic tool for cancer and neurological disorders is also an area of active research.
In conclusion, 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a promising compound that has potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves the reaction of 2-oxoethylpyrrolidine-2,5-dione with azocane in the presence of a base. The reaction yields 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been studied for its potential use as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
属性
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-6-7-12(17)15(11)10-13(18)14-8-4-2-1-3-5-9-14/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHZXPIMRUANGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)


![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)